
1,1'-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene is an organic compound characterized by the presence of both alkyne and alkene functional groups, along with sulfonyl groups attached to benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene typically involves multiple steps, starting with the preparation of the alkyne and alkene precursors. One common method involves the following steps:
Preparation of Oct-1-en-7-yne: This can be achieved through the coupling of an appropriate alkyne and alkene using a palladium-catalyzed cross-coupling reaction.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonation reactions, where the benzene rings are treated with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne and alkene groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sulfonyl chlorides, bases such as pyridine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Various substituted benzene derivatives
科学的研究の応用
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene involves its interaction with molecular targets through its functional groups. The alkyne and alkene groups can participate in various chemical reactions, while the sulfonyl groups can form strong interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene: Unique due to the presence of both alkyne and alkene groups along with sulfonyl groups.
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene: Similar in structure but may differ in the position of functional groups or the length of the carbon chain.
Uniqueness
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
109432-98-6 |
|---|---|
分子式 |
C20H20O4S2 |
分子量 |
388.5 g/mol |
IUPAC名 |
4-(benzenesulfonyl)oct-7-en-1-yn-4-ylsulfonylbenzene |
InChI |
InChI=1S/C20H20O4S2/c1-3-5-17-20(16-4-2,25(21,22)18-12-8-6-9-13-18)26(23,24)19-14-10-7-11-15-19/h2-3,6-15H,1,5,16-17H2 |
InChIキー |
RXBUPDSRXUQNGT-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(CC#C)(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


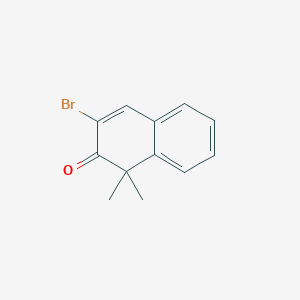
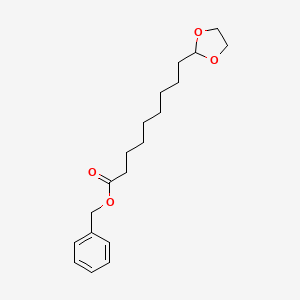
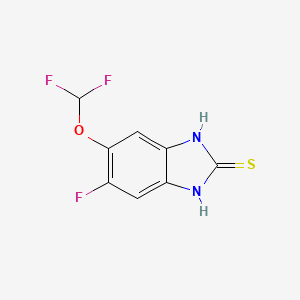
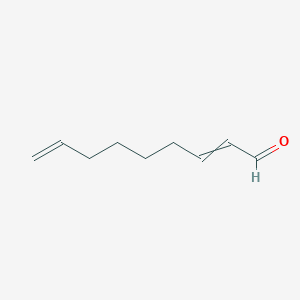
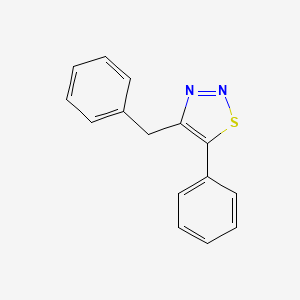
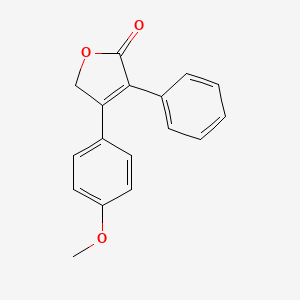
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
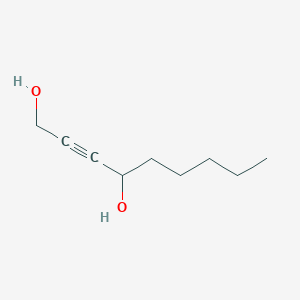
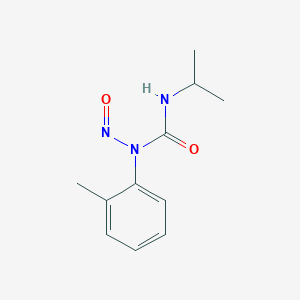
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
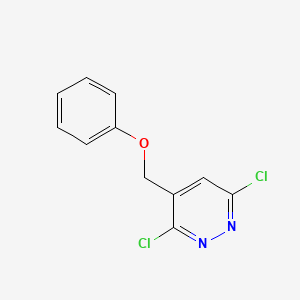
silane](/img/structure/B14331173.png)
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)

